molecular formula C6H3BrF3N B1273635 5-Bromo-2-(trifluoromethyl)pyridine CAS No. 436799-32-5

5-Bromo-2-(trifluoromethyl)pyridine

Cat. No.: B1273635
CAS No.: 436799-32-5
M. Wt: 225.99 g/mol
InChI Key: RPFAUCIXZGMCFN-UHFFFAOYSA-N
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Description

5-Bromo-2-(trifluoromethyl)pyridine: is an organic compound with the molecular formula C6H3BrF3N . It is a derivative of pyridine, where the hydrogen atoms at positions 5 and 2 are replaced by bromine and trifluoromethyl groups, respectively. This compound is known for its utility as a building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries .

Mechanism of Action

Target of Action

The primary target of 5-Bromo-2-(trifluoromethyl)pyridine is the respiratory system . It is considered hazardous and can cause skin irritation, serious eye irritation, and specific target organ toxicity with single exposure .

Mode of Action

This compound is a substrate used in a palladium-catalyzed α-arylation of a Refomatsky reagent . This reaction involves the oxidative addition of palladium to the electrophilic organic groups, forming a new Pd–C bond . The compound also undergoes transmetalation, a process where the nucleophilic organic groups are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Pharmacokinetics

It is known that the compound is solid at room temperature

Result of Action

The result of the action of this compound is the formation of a new carbon-carbon bond through the Suzuki–Miyaura coupling reaction . This reaction leads to the formation of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Action Environment

The action of this compound is influenced by environmental factors. The compound is used only in well-ventilated areas or outdoors due to its potential respiratory toxicity . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended when handling this compound .

Biochemical Analysis

Biochemical Properties

5-Bromo-2-(trifluoromethyl)pyridine plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in regioselective C-4 deprotonation reactions with lithium diisopropylamide (LDA) and trapping with carbon dioxide to form the corresponding C-4 acid . The interactions of this compound with enzymes and proteins are primarily based on its ability to form hydrogen bonds and participate in nucleophilic substitution reactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to cause specific target organ toxicity, particularly affecting the respiratory system . Additionally, it can cause skin irritation, serious eye irritation, and respiratory irritation, indicating its potential impact on cellular health and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can participate in enzyme inhibition or activation and cause changes in gene expression. The compound’s mechanism of action often involves nucleophilic substitution reactions, where it interacts with specific nucleophiles to form new chemical bonds . These interactions can lead to significant biochemical changes within the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its effects can vary depending on the duration of exposure and the specific experimental setup . Long-term exposure to the compound may lead to cumulative effects on cellular health and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity, while higher doses can lead to significant adverse effects. For instance, acute oral toxicity studies have shown that the compound is toxic if swallowed, with a specific target organ toxicity affecting the respiratory system . These findings highlight the importance of carefully controlling the dosage to avoid toxic or adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound’s metabolism can lead to the formation of different metabolites, which may have distinct biochemical properties and effects . Understanding the metabolic pathways of this compound is crucial for predicting its behavior in biological systems and its potential impact on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation can affect its overall activity and function. For example, it may be transported across cell membranes through specific transporters or bind to particular proteins that facilitate its distribution within the cell . These interactions are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall biochemical effects. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(trifluoromethyl)pyridine typically involves the bromination of 2-(trifluoromethyl)pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and yield .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, is common. This ensures the efficient production of the compound with minimal impurities .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Bromo-2-(trifluoromethyl)pyridine is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new materials and catalysts .

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates. Its derivatives have been investigated for their biological activities, including anti-inflammatory and anticancer properties .

Industry: In the agrochemical industry, this compound is used to develop pesticides and herbicides. Its derivatives are known for their effectiveness in protecting crops from pests and diseases .

Comparison with Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 2-Iodo-5-(trifluoromethyl)pyridine
  • 2-Chloro-5-(trifluoromethyl)pyridine

Comparison: 5-Bromo-2-(trifluoromethyl)pyridine is unique due to the position of the bromine and trifluoromethyl groups on the pyridine ring. This specific arrangement influences its reactivity and the types of reactions it can undergo. Compared to its analogs, such as 2-Bromo-5-(trifluoromethyl)pyridine, it may exhibit different reactivity patterns in substitution and coupling reactions .

Properties

IUPAC Name

5-bromo-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3N/c7-4-1-2-5(11-3-4)6(8,9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFAUCIXZGMCFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375616
Record name 5-Bromo-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436799-32-5
Record name 5-Bromo-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-(trifluoromethyl)pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What spectroscopic data is available for characterizing 5-Bromo-2-(trifluoromethyl)pyridine?

A1: The research paper "Spectroscopic, optical, DNA, antimicrobial and density functional theory studies of this compound" [] investigates the compound's spectroscopic properties. While the abstract doesn't provide specific data points, the full text likely details the findings from techniques like UV-Vis spectroscopy, infrared (IR) spectroscopy, and potentially nuclear magnetic resonance (NMR) spectroscopy. These analyses would provide insights into the compound's electronic transitions, vibrational modes, and structural conformation.

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